Ethyl 1,4-diazepane-1-carboxylate
Overview
Description
Ethyl 1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C8H16N2O2 . It has a molecular weight of 172.22 . The InChI code for this compound is 1S/C8H16N2O2/c1-2-12-8(11)10-6-3-4-9-5-7-10/h9H,2-7H2,1H3 .
Molecular Structure Analysis
The molecular structure of Ethyl 1,4-diazepane-1-carboxylate consists of an ethyl ester group attached to a 1,4-diazepane ring . The SMILES string representation of this compound is O=C(OCC)N1CCCNCC1 .Physical And Chemical Properties Analysis
Ethyl 1,4-diazepane-1-carboxylate is a solid compound . It has a density of 1.0±0.1 g/cm3, a boiling point of 257.2±23.0 °C at 760 mmHg, and a flash point of 109.4±22.6 °C . The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Scientific Research Applications
Organocatalysis in Organic Synthesis : Ethyl diazepane carboxylate catalyzes the oxy-Cope rearrangement of certain aldehydes, leading to cyclopentane-containing products. This reaction shows tolerance to various substrates and offers a high degree of stereocontrol (Barrett, Campbell, & Gleason, 2023).
Synthesis of Pharmacological Intermediates : Ethyl 1,4-diazepane-1-carboxylate derivatives serve as key intermediates in the synthesis of pharmacological agents like the Rho-kinase inhibitor K-115 (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
Development of Ultra-Short Acting Hypnotics : Derivatives like Ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate have been investigated as ultra-short acting hypnotics with potential in anesthesia and preanesthetic medication (El-Subbagh et al., 2008).
Synthesis of Heterocyclic Compounds : Ethyl 1,4-diazepane-1-carboxylate derivatives have been used in the synthesis of various N-heterocyclic compounds, expanding the scope of organic synthesis (Dzedulionytė et al., 2022).
Investigation in Stereochemistry and Catalysis : Research has been conducted on the synthesis of ethyl (1S,9aS)- and (1S,9aR)-1-phenyl-4,9-dioxohexahydropyrrolo[1,2-d][1,4]oxazepine-9a(7H)-carboxylate, exploring aspects of stereochemistry and catalysis (Chelucci, Saba, Valenti, & Bacchi, 2000).
Exploration of Reaction Mechanisms : Studies on the reaction of α-diazo-β-hydroxy esters with boron trifluoride etherate have involved cyclic ethyl 2-diazo-3-hydroxy carboxylates, providing insights into complex reaction mechanisms (Pellicciari et al., 1996).
Benzodiazepine Receptor Research : Ethyl derivatives have been studied in context of their binding to brain benzodiazepine receptors, contributing to the understanding of neurological pharmacology (Uusi-Oukari & Korpi, 1990).
Neuropharmacological Applications : Ethyl 1,4-diazepane-1-carboxylate derivatives have been evaluated for their potential as ultra-short acting hypnotics, offering insights into neuropharmacology and anesthesiology (Kadi et al., 2008).
Safety and Hazards
properties
IUPAC Name |
ethyl 1,4-diazepane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-12-8(11)10-6-3-4-9-5-7-10/h9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXOGUSFYRBSJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18739-39-4 | |
Record name | ethyl 1,4-diazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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